molecular formula C11H15N3S2 B6308630 2-Cyanobutanyl-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate CAS No. 1883264-36-5

2-Cyanobutanyl-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate

Cat. No.: B6308630
CAS No.: 1883264-36-5
M. Wt: 253.4 g/mol
InChI Key: YLQFEMAFHJDHDH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 2-Cyanobutan-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate is the process of free radical polymerization . This compound acts as a chain transfer agent (CTA) , also referred to as a RAFT (Reversible Addition-Fragmentation chain Transfer) agent . It plays a crucial role in controlling the growth of polymer chains during the polymerization process .

Mode of Action

2-Cyanobutan-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate interacts with its target by controlling the chain growth in free radical polymerization . This results in the production of polymers with well-defined molecular weights and low polydispersities . It can be used to control homo-polymerisation and co-polymerisation of various monomers such as acrylic acid, acrylates, acrylamides, and styrenes .

Biochemical Pathways

The compound affects the biochemical pathway of free radical polymerization . By acting as a chain transfer agent, it influences the growth of polymer chains, thereby affecting the final properties of the polymer, such as its molecular weight and polydispersity .

Pharmacokinetics

It is known that the compound is a stable solid (powder form) and should be protected from light .

Result of Action

The result of the action of 2-Cyanobutan-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate is the production of polymers with well-defined molecular weights and low polydispersities . This allows for the creation of polymers with specific properties, which can be useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyanobutanyl-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate involves the reaction of 3,5-dimethyl-1H-pyrazole-1-carbodithioate with 2-cyanobutanyl-2-yl chloride under controlled conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Cyanobutanyl-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate primarily undergoes free radical polymerization reactions. It can also participate in substitution reactions due to the presence of reactive functional groups .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include well-defined polymers with controlled molecular weights and low polydispersities. In substitution reactions, derivatives of the original compound with various functional groups attached to the pyrazole ring are obtained .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyanobutanyl-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate is unique due to its ability to control polymerization processes with high precision, resulting in polymers with well-defined molecular weights and low polydispersities. Its stability and versatility make it a valuable tool in both academic research and industrial applications .

Properties

IUPAC Name

2-cyanobutan-2-yl 3,5-dimethylpyrazole-1-carbodithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3S2/c1-5-11(4,7-12)16-10(15)14-9(3)6-8(2)13-14/h6H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQFEMAFHJDHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)SC(=S)N1C(=CC(=N1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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